Product packaging for 1-(Pyrimidin-5-yl)piperidin-4-one(Cat. No.:)

1-(Pyrimidin-5-yl)piperidin-4-one

Cat. No.: B15058835
M. Wt: 177.20 g/mol
InChI Key: XYERCHVJKDTAPT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The story of pyrimidine chemistry begins in the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) from natural sources. wikipedia.orggsconlinepress.com Brugnatelli first isolated alloxan in 1818 by oxidizing uric acid. gsconlinepress.comgrowingscience.com The systematic study of pyrimidines, however, is largely credited to Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidine" in 1885. wikipedia.orgumich.edu The parent, unsubstituted pyrimidine ring was first synthesized in 1900 by Gabriel and Colman. wikipedia.org

A pivotal moment in the history of pyrimidine was the discovery of its presence as a core component of nucleic acids—DNA and RNA—in the form of cytosine, thymine, and uracil. wikipedia.orgstudysmarter.co.uknih.gov This biological significance propelled pyrimidine chemistry to the forefront of research, revealing its crucial role in the fundamental processes of life. studysmarter.co.uk Beyond its role in genetics, the pyrimidine ring is also found in thiamine (B1217682) (vitamin B1) and various synthetic drugs, including barbiturates and the HIV medication zidovudine, highlighting its therapeutic relevance. wikipedia.orgnih.gov

The synthesis of the pyrimidine ring system has evolved significantly over the years. Early methods relied on the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), and guanidine. wikipedia.org The Biginelli reaction is another classic method for producing pyrimidine derivatives. wikipedia.org Modern synthetic chemistry continues to develop more efficient and diverse routes to functionalized pyrimidines, reflecting their enduring importance in medicinal chemistry and materials science. growingscience.comgsconlinepress.com

Table 1: Key Milestones in Pyrimidine Chemistry

YearMilestoneResearcher(s)Significance
1818Isolation of alloxan, a pyrimidine derivative. gsconlinepress.comgrowingscience.comBrugnatelliFirst isolation of a compound containing the pyrimidine ring system. gsconlinepress.comgrowingscience.com
1879First laboratory synthesis of a pyrimidine (barbituric acid). wikipedia.orgGrimauxDemonstrated the synthetic accessibility of the pyrimidine core. wikipedia.org
1884Systematic study and synthesis of pyrimidine derivatives. wikipedia.orgPinnerLaid the groundwork for modern pyrimidine chemistry. wikipedia.org
1885The name "pyrimidine" is proposed. wikipedia.orgumich.eduPinnerEstablished the nomenclature for this class of heterocycles. wikipedia.orgumich.edu
1893Isolation of pyrimidine from calf thymus tissues. studysmarter.co.ukAlbrecht Kossel and Albert NeumannConfirmed the natural occurrence of pyrimidines in biological systems. studysmarter.co.uk
1900First synthesis of the parent pyrimidine compound. wikipedia.orgGabriel and ColmanCompleted the fundamental synthesis of the core pyrimidine structure. wikipedia.org

Significance of Piperidin-4-one Core Structures in Organic Synthesis

The piperidin-4-one ring is a highly versatile and valuable building block in organic synthesis. nih.govresearchgate.net Its structure, featuring a six-membered nitrogen-containing ring with a ketone functional group, allows for a wide range of chemical modifications. This makes it a privileged scaffold in medicinal chemistry, frequently incorporated into the design of new drug candidates. nih.govresearchgate.net

The synthesis of piperidin-4-one and its derivatives is well-established, with the Mannich reaction being a classical and widely used method. nih.govbiomedpharmajournal.org This reaction typically involves the condensation of an aldehyde, an amine, and a ketone. biomedpharmajournal.org More contemporary and stereoselective synthetic routes have also been developed to afford specific isomers of substituted piperidin-4-ones. nih.govacs.org The use of green solvents, such as deep eutectic solvents (DES) of glucose and urea, has also been explored for a more environmentally friendly synthesis. researchgate.netasianpubs.org

The carbonyl group at the 4-position and the secondary amine are key functional handles that permit extensive derivatization. The nitrogen atom can be readily N-substituted, and the ketone can undergo a variety of reactions, including reduction, oximation, and reactions with organometallic reagents. researchgate.netajchem-a.com This synthetic tractability allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov The piperidin-4-one core is a common feature in a multitude of compounds with diverse biological activities, including anticancer, antiviral, and central nervous system (CNS) modulating properties. researchgate.netbiomedpharmajournal.org

Conceptual Rationale for the Combination of Pyrimidine and Piperidin-4-one Moieties

The fusion of a pyrimidine ring with a piperidin-4-one core to create 1-(pyrimidin-5-yl)piperidin-4-one is a deliberate strategy in medicinal chemistry, driven by the principle of molecular hybridization. This approach aims to combine the favorable biological properties of both scaffolds into a single molecule, potentially leading to enhanced potency, selectivity, or novel mechanisms of action.

The pyrimidine ring is a well-known pharmacophore, present in numerous drugs and recognized by various biological targets. gsconlinepress.comnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with proteins and enzymes. By attaching the pyrimidine ring to the piperidine (B6355638) nitrogen, the resulting compound gains access to the biological space typically occupied by pyrimidine-based molecules.

Simultaneously, the piperidin-4-one moiety serves as a versatile and conformationally flexible linker. nih.gov The piperidine ring can adopt various conformations, such as chair and boat forms, which can influence how the molecule binds to a biological target. chemrevlett.com The ketone group provides an additional point for interaction or further functionalization. This combination allows for the exploration of a three-dimensional chemical space around the core scaffold.

The synthesis of such hybrid molecules, specifically N-substituted piperidin-4-ones, is a significant area of research. Attaching an aryl or heteroaryl group, like pyrimidine, to the nitrogen of piperidin-4-one can be achieved through various synthetic methods, often involving nucleophilic substitution reactions.

Overview of Research Directions for N-Substituted Piperidin-4-ones

Research into N-substituted piperidin-4-ones is a vibrant and expanding field within medicinal chemistry, driven by the diverse pharmacological activities exhibited by this class of compounds. nih.govresearchgate.net The ability to readily modify the substituent on the nitrogen atom allows for the systematic exploration of how different chemical groups influence biological activity.

A major focus of research is the synthesis and evaluation of N-aryl and N-heteroaryl piperidin-4-one derivatives. These compounds have shown promise in a wide range of therapeutic areas. For instance, derivatives have been investigated for their potential as:

Anticancer agents: The piperidin-4-one scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation. nih.govnih.gov

Antiviral agents: Notably, N-substituted piperidines have been explored as CCR5 antagonists for the treatment of HIV. nih.gov

Central Nervous System (CNS) agents: The piperidine ring is a common feature in many CNS-active drugs, and N-substituted derivatives are being explored for conditions like depression. nih.gov

Antimicrobial agents: Researchers have synthesized piperidin-4-one derivatives and tested their efficacy against various bacterial and fungal strains. biomedpharmajournal.org

The development of novel synthetic methodologies to create diverse libraries of N-substituted piperidin-4-ones is also a key research direction. acs.orgnih.gov This includes the use of modern catalytic systems and one-pot reactions to improve efficiency and access a wider range of chemical structures. The ultimate goal is to identify new lead compounds with improved therapeutic profiles for a variety of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B15058835 1-(Pyrimidin-5-yl)piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyrimidin-5-ylpiperidin-4-one

InChI

InChI=1S/C9H11N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7H,1-4H2

InChI Key

XYERCHVJKDTAPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for 1 Pyrimidin 5 Yl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(pyrimidin-5-yl)piperidin-4-one reveals several logical bond disconnections that form the basis for devising synthetic routes. The primary disconnections involve the C-N bond between the pyrimidine (B1678525) and piperidinone rings, as well as the bonds within each heterocyclic ring system.

The formation of the piperidin-4-one core is a critical aspect of the synthesis. Common strategies for constructing this ring system include:

Dieckmann Condensation: This intramolecular cyclization of a diester is a classical and widely used method for forming cyclic ketones. For this compound, a suitable precursor would be a diester containing the pyrimidin-5-ylamino group.

Mannich Reaction: The Mannich reaction provides a convergent approach to piperidin-4-ones by condensing an amine, a ketone (or a more reactive enolizable carbonyl compound), and an aldehyde. chemrevlett.com In this context, 5-aminopyrimidine (B1217817) could be reacted with a suitable dicarbonyl compound or its synthetic equivalent.

Cyclization of δ-Haloamines: The intramolecular cyclization of a δ-haloamine derivative can also yield the piperidinone ring. This would involve the preparation of a linear precursor with a halogen at the 5-position and the pyrimidin-5-ylamino group.

Hydrogenation of Pyridin-4-ols: The reduction of a corresponding 4-hydroxypyridine (B47283) derivative can lead to the formation of the piperidin-4-one ring. dtic.mil

Retrosynthetic Approach Key Precursor Type Brief Description
Dieckmann CondensationN-(Pyrimidin-5-yl) substituted diesterIntramolecular cyclization to form the keto-ester, followed by hydrolysis and decarboxylation.
Mannich Reaction5-Aminopyrimidine, dicarbonyl compoundOne-pot condensation of the amine, a non-enolizable aldehyde, and an enolizable ketone. chemrevlett.com
Cyclization of δ-Haloaminesδ-Haloamine with a pyrimidin-5-yl groupIntramolecular nucleophilic substitution to form the piperidine (B6355638) ring.
Hydrogenation of PyridinesSubstituted 4-hydroxypyridineCatalytic hydrogenation of the pyridine (B92270) ring to the corresponding piperidinone. dtic.mil

The pyrimidine ring can be constructed either before or after the formation of the piperidinone ring. Key strategies for pyrimidine synthesis include:

Principal Synthesis: This involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea (B33335) derivative. To obtain a 5-substituted pyrimidine, the choice of the starting materials is crucial.

From Malonates and Amidines: A common approach involves reacting a substituted malonic ester with formamidine (B1211174) to construct the pyrimidine core.

From Acrylonitriles: The reaction of acrylonitriles with amidines can also lead to the formation of the pyrimidine ring.

The specific substitution pattern of this compound suggests that a pre-functionalized pyrimidine, such as 5-halopyrimidine or 5-aminopyrimidine, would be a more practical starting material for subsequent coupling reactions.

The formation of the C-N bond between the pyrimidine ring and the piperidin-4-one nitrogen is a pivotal step. Several N-arylation methods can be employed:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It would involve the reaction of 4-piperidone (B1582916) with a 5-halopyrimidine in the presence of a palladium catalyst, a suitable ligand, and a base.

Nucleophilic Aromatic Substitution (SNA_r): If the pyrimidine ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (e.g., a halogen) at the 5-position by the nitrogen of 4-piperidone can occur.

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative to palladium-based methods for N-arylation, often using boronic acids as the aryl source. sciencemadness.org

N-Arylation Method Reactants Key Conditions
Buchwald-Hartwig Amination4-Piperidone, 5-HalopyrimidinePalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Nucleophilic Aromatic Substitution (SNA_r)4-Piperidone, Activated 5-HalopyrimidinePolar aprotic solvent (e.g., DMSO, DMF), often at elevated temperatures.
Chan-Lam Coupling4-Piperidone, Pyrimidine-5-boronic acidCopper catalyst (e.g., Cu(OAc)2), Base, Oxygen or air as oxidant. sciencemadness.org

Conventional Synthetic Routes

Based on the retrosynthetic analysis, several conventional synthetic routes can be proposed for the preparation of this compound.

A common and reliable approach involves a stepwise sequence starting from commercially available or readily accessible building blocks. A representative synthetic sequence is outlined below:

Route 1: Convergent Synthesis via N-Arylation

Protection of 4-Piperidone: The ketone functionality of 4-piperidone is often protected as a ketal (e.g., using ethylene (B1197577) glycol) to prevent side reactions during the subsequent N-arylation step.

N-Arylation: The protected 4-piperidone is then coupled with a suitable 5-substituted pyrimidine, such as 5-bromopyrimidine (B23866) or 5-chloropyrimidine, via a Buchwald-Hartwig amination or an SNAr reaction.

Deprotection: The ketal protecting group is removed under acidic conditions to regenerate the ketone functionality, yielding the final product, this compound.

Route 2: Linear Synthesis with Late-Stage Piperidinone Formation

Synthesis of a Linear Precursor: A linear precursor containing the pyrimidin-5-ylamino group is synthesized. For instance, 5-aminopyrimidine can be reacted with a suitable dielecrophile to introduce the carbon chain required for piperidinone formation.

Dieckmann Condensation: The linear diester is then subjected to a Dieckmann condensation to form the β-keto ester.

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to afford this compound.

The synthesis of this compound relies on the availability and reactivity of several key intermediates.

4-Piperidone: This commercially available building block serves as the piperidine core. youtube.com Its monohydrochloride monohydrate form is often used, which is a stable solid. sciencemadness.org

5-Substituted Pyrimidines: Intermediates such as 5-bromopyrimidine, 5-chloropyrimidine, or 5-aminopyrimidine are crucial for introducing the pyrimidine moiety. beilstein-journals.org The choice of the substituent at the 5-position dictates the type of coupling reaction to be used.

Protected 4-Piperidones: As mentioned, intermediates like 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene glycol ketal of 4-piperidone) are vital for protecting the ketone during N-arylation. nih.gov This prevents unwanted side reactions and simplifies purification.

Pyrimidine-5-boronic acid: For Chan-Lam coupling reactions, pyrimidine-5-boronic acid or its esters are key intermediates. These can be prepared from the corresponding 5-halopyrimidines via lithium-halogen exchange followed by reaction with a trialkyl borate.

The selection of the appropriate intermediate and synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and the need to avoid sensitive functional groups.

Condensation Reactions

Condensation reactions are fundamental in the synthesis of the heterocyclic cores of this compound. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia, to form the pyrimidine ring.

A prominent method for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea. clockss.orgscilit.com This multicomponent approach is highly valued for its efficiency in creating dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the aromatic pyrimidine ring. clockss.org For the synthesis of a 5-substituted pyrimidine precursor, a three-component cycloaddition of a 5-acetonyl-1,2,4-oxadiazole, urea, and an aldehyde can be employed. clockss.org

Another versatile strategy is the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with amidines. Research has demonstrated the synthesis of various pyrimidine derivatives through the reaction of chalcones (α,β-unsaturated ketones) with urea or thiourea. mdpi.com Specifically, substituted chalconated coumarins have been reacted with acetamidine (B91507) hydrochloride to form pyrimidine rings. mdpi.com Similarly, the reaction of enones with aminoacetonitrile, followed by microwave-assisted dehydrocyanation or dehydrogenation, provides an efficient route to disubstituted pyrroles, a principle that can be adapted for pyrimidine synthesis. mdpi.com Three-component, one-pot cyclocondensation reactions have been successfully used to create complex fused pyrimidine systems, such as pyrimido[4,5-b]quinoline-4,6-diones, from aminopyrimidinones, dimedone, and aromatic aldehydes. researchgate.net

The following table summarizes representative condensation reactions relevant to the formation of the pyrimidine moiety.

ReactantsCatalyst/ReagentsProduct TypeReference
5-acetonyl-1,2,4-oxadiazole, urea, aldehyde-5-(Pyrimidin-5-yl)-1,2,4-oxadiazole clockss.org
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aldehydeAcetic acidPyrimido[4,5-b]quinoline-4,6-dione researchgate.net
Chalconated coumarins, 2-(4-fluorophenyl) acetamidine hydrochlorideDMF3-(2-(4-fluorobenzyl)-4-(substituted phenyl)pyrimidin-6-yl)-2H-chromen-2-one mdpi.com
Ethyl acetoacetate (B1235776), 2-phenyl-1,2,3-triazole-4-carbaldehyde, ureaSm(ClO₄)₃4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for attaching the piperidin-4-one moiety to the pyrimidine ring. This typically involves the reaction of a halogenated pyrimidine with piperidin-4-one or a protected version thereof. The reactivity of halogens on the pyrimidine ring is crucial, with different positions exhibiting varied susceptibility to nucleophilic attack.

In pyrimido[5,4-d]pyrimidine (B1612823) systems, which contain two fused pyrimidine rings, the chlorine atoms at the C-4 and C-8 positions are generally more reactive towards nucleophiles than those at the C-2 and C-6 positions. researchgate.net This regioselectivity allows for sequential substitution reactions. For instance, the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) with a nucleophile like piperazine (B1678402) can be controlled to achieve mono-substitution at the C-4 position. researchgate.netjocpr.com This principle can be extended to the synthesis of this compound by reacting 5-halopyrimidine with piperidin-4-one. The careful control of reaction conditions, such as low temperature and dilute solutions, is often necessary to achieve the desired mono-substituted product. researchgate.netjocpr.com

Analogous reactions have been reported for other heterocyclic systems. For example, a morpholine (B109124) ring has been successfully introduced onto a pyrazolo[1,5-a]pyrimidine (B1248293) core via nucleophilic substitution of a chlorine atom. nih.gov The synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for various pharmaceuticals, often involves intramolecular cyclization, but its derivatives can undergo nucleophilic substitution at the nitrogen atom. researchgate.net

The table below provides examples of nucleophilic substitution reactions on pyrimidine-related scaffolds.

SubstrateNucleophileProduct TypeReference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperazine4-Piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine jocpr.com
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine nih.gov
2-Chloroquinoline-3-carbaldehydesPiperidine2-(Piperidin-1-yl)quinoline-3-carbaldehydes mdpi.com

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the design and execution of synthetic routes for heterocyclic compounds, including pyrimidine derivatives. rasayanjournal.co.in These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it

Green Chemistry Principles in Design and Synthesis

Green chemistry emphasizes the use of safer solvents, catalysts, and reaction conditions to create more environmentally benign processes. rasayanjournal.co.in For pyrimidine synthesis, this includes the development of multicomponent reactions, the use of catalysts to enhance efficiency, and the application of alternative energy sources. rasayanjournal.co.innih.gov The goal is to produce high yields with minimal environmental impact and simplified workup procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comatmiyauni.ac.in The application of microwave assistance has been beneficial in the synthesis of various pyrimidine-containing heterocycles. atmiyauni.ac.in For example, the synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives has been achieved in a one-step, microwave-assisted reaction using water as a solvent. atmiyauni.ac.in

The condensation reaction to form quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety has been efficiently carried out under microwave irradiation, with reaction times of only 3-5 minutes. mdpi.comnih.gov Similarly, intramolecular cyclocondensation of enamines to form substituted pyrroles has shown significantly improved yields when using microwave irradiation compared to conventional heating. mdpi.com These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of this compound.

Reaction TypeMethodReaction TimeYieldReference
Synthesis of hexahydropyrimido[4,5-d]pyrimidine derivativesMicrowave-assisted5 minHigh atmiyauni.ac.in
Condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazidesMicrowave-assisted3-5 minExcellent mdpi.com
Intramolecular cyclization of enamines to form pyrrolesMicrowave-assisted-55-86% mdpi.com
Ultrasonic-Assisted Synthesis

Ultrasound irradiation is another alternative energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. nih.govbeilstein-archives.org This technique has been successfully applied to the synthesis of pyrimidines and their fused derivatives, often resulting in shorter reaction times and higher yields. nih.gov

For instance, the synthesis of pyrimido[4,5-b]quinolindione derivatives via a three-component cyclocondensation was effectively carried out using ultrasound, offering good yields without the need for metallic catalysts. researchgate.net The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles was also achieved with excellent yields (82-94%) using an ultrasonic-assisted approach, which proved to be extremely fast. researchgate.net Furthermore, an efficient synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was developed using samarium perchlorate (B79767) as a catalyst under ultrasound irradiation, demonstrating milder conditions and shorter reaction times compared to conventional methods. mdpi.com

ProductMethodReaction TimeYieldReference
Pyrimido[4,5-b]quinolindione derivativesUltrasound-assisted-Good researchgate.net
Pyrazolo[3,4-d]pyrimidin-4-ol derivativesUltrasound-assisted-82-94% researchgate.net
4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)onesUltrasound-assistedShorterHigher mdpi.com
Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. rasayanjournal.co.in Several synthetic procedures for nitrogen-containing heterocycles have been adapted to be solvent-free.

The microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed as a one-step, multi-component reaction under neat conditions, offering a high-yield and environmentally friendly approach. nih.gov Similarly, the synthesis of perimidines from 1,8-naphthalenediamine and aromatic aldehydes has been achieved under solvent-free conditions at room temperature by grinding the reactants, showcasing a simple and efficient method. nih.gov These examples suggest that a solvent-free approach, potentially combined with microwave or ultrasonic assistance, could be a viable and sustainable strategy for the synthesis of this compound.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a complex product. ijcrt.org This strategy is particularly valuable for building heterocyclic scaffolds like pyrimidines and piperidines.

A notable approach involves the Biginelli-type three-component condensation. This reaction can be adapted for the synthesis of 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles, which involves a cycloaddition followed by an oxidative dehydrogenation step. clockss.org This demonstrates the power of MCRs to create substituted pyrimidine rings that could subsequently be coupled with a piperidin-4-one unit. clockss.org

Another relevant MCR is the one-pot synthesis of pyrazolo-pyrido-pyrimidine-diones from aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate. ijcrt.org Heterogeneous catalysts are often employed in MCRs due to their operational simplicity and reusability. researchgate.net For instance, a DABCO-based ionic liquid has been used to catalyze the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, showcasing high yields and short reaction times. oiccpress.com Similarly, p-toluene sulphonic acid (PTSA) has been used to catalyze the condensation of salicylaldehyde (B1680747) derivatives, piperidine, and malononitrile (B47326) to form benzopyrano-pyrimidine derivatives. mdpi.com These examples underscore the versatility of MCRs in constructing complex heterocyclic systems relevant to the target molecule.

Catalytic Transformations

Catalysis is central to the efficient synthesis of this compound, with both metal- and organo-catalysis playing crucial roles.

Transition Metal Catalysis (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The synthesis of N-aryl piperidines, including this compound, often relies on Buchwald-Hartwig amination. This reaction would typically involve coupling a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine) with piperidin-4-one in the presence of a palladium catalyst and a suitable base.

Palladium catalysis is also instrumental in constructing the pyrimidine ring itself. For example, 4-substituted pyrimidines can be synthesized from α-methyl or α-methylene ketones and formamide (B127407) using a palladium(0) or palladium(II) catalyst. researchgate.net Furthermore, palladium-catalyzed cyclocarbonylation of pyridinylated vinylogous amides and ureas has been used to generate fused pyridopyrimidinones. nih.gov In a different approach, palladium catalysis was used to synthesize 5-heteroarylpyrimidine nucleosides by reacting 5-(chloromercuri)-2'-deoxyuridine with an iodo-heterocycle. pjsir.org Chelation-assisted palladium-catalyzed C-H functionalization has also been reported for the ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.org

A summary of representative palladium-catalyzed reactions for pyrimidine synthesis is presented below.

ReactantsCatalyst SystemProduct TypeRef.
α-Methylene ketones, FormamidePd(OAc)₂ / PPh₃ or Pd(PPh₃)₄4-Substituted pyrimidines researchgate.net
2-Pyridyl-linked vinylogous amides/ureasPalladium catalystRing-fused pyridopyrimidinones nih.gov
5-(Chloromercuri)-2'-deoxyuridine, 2-IodothiopheneLi₂PdCl₄5-(2-Thienyl)-2'-deoxyuridine pjsir.org
2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones, Carboxylic acidPalladium catalystortho-Acyloxylated pyridopyrimidinones rsc.org
Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. For the synthesis of piperidine systems, organocatalysis offers methods for enantioselective transformations. Proline-catalyzed aldol (B89426) reactions, for instance, are a classic example of asymmetric organocatalysis that can create stereogenic centers. youtube.com

In the context of piperidine synthesis, organocatalysts can facilitate cascade reactions. For example, a diphenylprolinol silyl (B83357) ether can catalyze a domino Michael addition/aminalization process to form polysubstituted piperidines with excellent enantioselectivity. acs.org A combination of a quinoline-based organocatalyst and trifluoroacetic acid can be used for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines via intramolecular aza-Michael reactions. nih.gov Hybrid bio-organocatalytic cascades, which might use a transaminase to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction, have also been developed for synthesizing chiral 2-substituted piperidines. nih.gov

Stereoselective Synthesis of Piperidin-4-one Systems

Achieving stereocontrol in the synthesis of piperidin-4-one derivatives is critical, as the biological activity of such molecules is often dependent on their three-dimensional structure. numberanalytics.com

Chiral Auxiliary-Based Approaches

A well-established strategy for stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For piperidine synthesis, carbohydrate-based auxiliaries have proven effective. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized to create a variety of substituted piperidines. cdnsciencepub.com

Another approach involves the use of chiral sulfinyl imines. Gold-catalyzed cyclization of an N-homopropargyl amide can lead to a cyclic intermediate that, after reduction and rearrangement, furnishes a piperidin-4-one. nih.gov The enantioselectivity is achieved by starting with a chiral amine prepared from a chiral sulfinyl imine. nih.gov Similarly, the addition of phosphites to chiral sulfinimides can produce α-aminophosphonates with excellent diastereoselectivity, a strategy applicable to the synthesis of chiral amino-piperidine precursors. nih.gov

The general principle of a chiral auxiliary-based approach is outlined below:

Attachment: The achiral piperidinone precursor is covalently bonded to a chiral auxiliary.

Stereoselective Reaction: The substrate-auxiliary complex undergoes a reaction (e.g., alkylation, reduction), where the auxiliary directs the formation of one stereoisomer over others.

Removal: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched piperidin-4-one derivative. numberanalytics.com

This methodology allows for the precise construction of complex chiral molecules and remains a vital tool in asymmetric synthesis. numberanalytics.com

Asymmetric Catalysis for Enantioselective Formation

The enantioselective formation of chiral piperidin-4-ones is a crucial area of research in medicinal chemistry, as the stereochemistry of such compounds can significantly influence their biological activity. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool in this regard. Methodologies such as organocatalysis, transition-metal catalysis with chiral ligands, and enzymatic resolutions have been successfully applied to various piperidinone scaffolds.

However, a specific application of these techniques for the enantioselective synthesis of this compound has not been reported in the reviewed literature. While general principles of asymmetric synthesis of substituted piperidin-4-ones exist, the direct transfer of these methods to the pyrimidinyl-substituted target would require empirical investigation to determine their feasibility and effectiveness. Without experimental data, any discussion on preferred catalysts, reaction conditions, and achievable enantiomeric excesses would be purely speculative.

Process Optimization and Efficiency Studies

The development of efficient and sustainable synthetic processes is a key focus in modern pharmaceutical and chemical manufacturing. This involves a multifaceted approach to maximize product yield while minimizing waste and environmental impact. Key metrics in this endeavor include yield maximization, by-product minimization, and atom economy.

For the synthesis of N-aryl piperidones, transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are common. This reaction would theoretically involve the coupling of piperidin-4-one with a 5-halopyrimidine. The optimization of such a process would involve screening various parameters to maximize the yield of this compound and minimize the formation of by-products.

Table 1: Hypothetical Parameters for Buchwald-Hartwig Amination Optimization

ParameterVariables to be Screened
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Phosphine-based (e.g., XPhos, SPhos, RuPhos)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., NaOtBu)
Solvent Aprotic polar (e.g., Dioxane, Toluene, DMF)
Temperature 80 - 120 °C
Reactant Ratio Stoichiometry of piperidin-4-one and 5-halopyrimidine

Without experimental data from such optimization studies for this compound, it is not possible to provide detailed research findings on yield maximization or strategies for minimizing specific by-products that may arise from side reactions, such as hydrodehalogenation of the pyrimidine or undesired side-reactions of the piperidinone.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction would have an atom economy of 100%.

Chemical Transformations and Reactivity of 1 Pyrimidin 5 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Ring

The piperidin-4-one ring contains two primary sites for chemical reactions: the carbonyl group at the C-4 position and the adjacent α-carbon positions.

Carbonyl Group Reactivity (e.g., nucleophilic additions, imine formation)

The ketone functionality of the piperidin-4-one ring is a key center for reactivity, readily undergoing nucleophilic additions. Imines, which are nitrogen analogs of aldehydes and ketones, can be formed through the reaction of the carbonyl group with a primary amine. This reaction proceeds via the addition of the amine to the ketone, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines from ketones and primary amines can sometimes occur intramolecularly if both functional groups are present in the same molecule, leading to a cyclic imine. masterorganicchemistry.com

Such transformations are foundational in medicinal chemistry for creating diverse molecular scaffolds. For instance, related piperidin-4-one structures are utilized in the synthesis of inhibitors for various enzymes, where modifications at the carbonyl group are common.

Reactions at Alpha-Carbon Positions (e.g., enolization, alkylation)

The carbon atoms adjacent to the carbonyl group (α-carbons) in the piperidin-4-one ring are susceptible to reactions such as enolization and alkylation. The presence of the carbonyl group makes the α-protons acidic, allowing for their removal by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation.

While specific studies on the alkylation of 1-(Pyrimidin-5-yl)piperidin-4-one are not widely documented, the principles are well-established in heterocyclic chemistry. For example, in the synthesis of pyrimido[1,6-a]pyrimidine scaffolds, related piperidine-containing structures undergo reactions that rely on the reactivity of positions analogous to the α-carbons. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

The piperidin-4-one ring can theoretically undergo ring-opening, contraction, or expansion reactions under specific conditions, although such transformations for this particular compound are not commonly reported.

Ring-Opening: Oxidative cleavage of cyclic olefins can lead to diformyl intermediates, which can then be used in subsequent ring-closing reactions to form new heterocyclic systems. nih.gov While the piperidinone ring is saturated, ring-opening can also be initiated by other means, such as the hydration and subsequent cleavage of fused pyrimidine (B1678525) rings. rsc.org

Ring-Contraction: Ring contraction reactions reduce the size of a hydrocarbon ring and are a valuable method for increasing molecular complexity. etsu.edu Photomediated ring contractions of α-acylated piperidines have been shown to produce cis-1,2-disubstituted cyclopentanes through a Norrish type II reaction mechanism. nih.gov This process involves a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Other methods for ring contraction include the Favorskii rearrangement of cyclic α-halo ketones and acid-induced rearrangements involving carbocation intermediates. chemistrysteps.com

Ring-Expansion: Ring expansion can occur through various mechanisms, including the opening of a bicyclic system or migration of an exocyclic bond. wikipedia.org For example, the reaction of substituted indenes or cyclopentenes can lead to piperidine (B6355638) derivatives through an oxidative ring cleavage followed by a cyclization and ring expansion process. nih.gov

Reactivity of the Pyrimidine Moiety

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic nature governs its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution on Pyrimidine Ring

The electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are analogous to the electron-deficient positions in pyridine (B92270). wikipedia.orgslideshare.net Leaving groups at these positions can be readily displaced by nucleophiles. bhu.ac.in Halogenated pyrimidines are common substrates for these reactions, allowing for the introduction of various nucleophiles. researchgate.net For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with nucleophiles demonstrates the regioselectivity of SNAr reactions on the pyrimidine core. researchgate.net In related systems, nucleophilic substitution has been used to synthesize pyrimidine derivatives with diverse biological activities. nih.govnih.gov

Reaction Type Position on Pyrimidine Ring Description Reference
Nucleophilic Aromatic SubstitutionC-2, C-4, C-6Favored due to the electron-deficient nature of the ring caused by two nitrogen atoms. wikipedia.orgbhu.ac.inslideshare.net

Electrophilic Substitution on Pyrimidine Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The two nitrogen atoms deactivate the ring towards electrophilic attack and are themselves prone to protonation or alkylation under acidic conditions. wikipedia.orgbhu.ac.in When electrophilic substitution does occur, it is highly regioselective, favoring the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgslideshare.netresearchgate.net For electrophilic substitution to proceed readily, the pyrimidine ring typically requires the presence of activating, electron-donating groups such as amino or hydroxyl groups. bhu.ac.inresearchgate.net Reactions like nitration and halogenation have been observed at the C-5 position in activated pyrimidine systems. wikipedia.orgresearchgate.net

Reaction Type Position on Pyrimidine Ring Description Reference
Electrophilic Aromatic SubstitutionC-5Disfavored due to ring deactivation, but occurs at the least electron-deficient position. Requires activating groups for facile reaction. wikipedia.orgbhu.ac.inslideshare.netresearchgate.net

Functionalization of Potential Substituent Sites on Pyrimidine Ring

The pyrimidine ring of this compound offers several sites for functionalization, primarily at the C2, C4, and C6 positions. These positions can be activated for substitution reactions, allowing for the introduction of a variety of functional groups to modulate the compound's physicochemical and pharmacological properties.

A common strategy for functionalizing the pyrimidine ring is through halogenation, which introduces a reactive handle for subsequent cross-coupling reactions. For instance, 5-halopyrimidines can be synthesized and then used as precursors. The synthesis of 2-arylalkylthio-5-halo-6-methylpyrimidine-4(3H)-ones has been demonstrated, where halogenation at the C5 position is achieved using N-halosuccinimides. researchgate.net While not on the exact target molecule, this methodology is applicable.

Direct C-H functionalization is an increasingly important method for modifying heterocyclic systems, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

A pertinent example, though on a closely related scaffold, is the synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. nih.gov In this synthesis, 4-amino-6-chloro-pyrimidine-5-carbonitrile is reacted with piperidine in ethanol (B145695) under reflux to yield the desired product, demonstrating the reactivity of a halogenated pyrimidine towards nucleophilic substitution by a piperidine derivative. nih.gov This highlights a viable route for attaching the piperidin-4-one moiety to a pre-functionalized pyrimidine ring.

Inter-ring Reactivity and Cross-Coupling Reactions

The presence of a halogenated pyrimidine ring on the this compound scaffold opens up a plethora of possibilities for inter-ring reactivity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For a halogenated derivative of this compound, a Suzuki-Miyaura reaction could be employed to introduce aryl or heteroaryl substituents. For example, 5-pyrimidylboronic acid has been successfully used in Suzuki cross-coupling reactions with heteroaryl halides to produce heteroarylpyrimidines. nih.gov The general conditions for such couplings often involve a palladium catalyst like Pd(PPh₃)₄ and a weak base such as sodium bicarbonate. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For a halo-substituted this compound, this reaction would allow the introduction of various alkynyl groups, which can be valuable for extending the molecular scaffold or for further transformations. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It allows for the coupling of amines with aryl halides, providing a direct method to introduce amino substituents onto the pyrimidine ring of the target scaffold. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides under mild conditions. wikipedia.org

Cross-Coupling Reaction Reactants Catalyst/Reagents Bond Formed Potential Application on Scaffold
Suzuki-Miyaura Halogenated pyrimidine, Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-CIntroduction of aryl/heteroaryl groups
Sonogashira Halogenated pyrimidine, Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (alkynyl)Introduction of alkynyl moieties
Buchwald-Hartwig Halogenated pyrimidine, AminePd catalyst, Ligand, BaseC-NIntroduction of amino substituents

Derivatization Strategies and Analog Synthesis

The development of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing drug-like properties. Derivatization strategies can be systematically applied to different parts of the molecule.

The piperidin-4-one moiety is a versatile template for modification. The ketone at the 4-position can undergo a variety of chemical transformations, including:

Reductive Amination: To introduce diverse amine substituents. This can be a one-pot reaction involving the ketone, an amine, and a reducing agent.

Wittig Reaction: To convert the ketone into an exocyclic double bond, which can then be further functionalized.

Grignard and Organolithium Reactions: For the addition of alkyl or aryl groups to the carbonyl carbon, leading to tertiary alcohols.

Spirocyclization: The ketone can be used to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature.

Additionally, the piperidine ring itself can be modified. For instance, N-acyl derivatives can be prepared, and various substituents can be introduced at the 2, 3, 5, and 6 positions. mdpi.com

As discussed in section 3.2.3, the pyrimidine ring can be functionalized at the C2, C4, and C6 positions. Systematic modification at these sites can be achieved through a variety of reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For example, a series of pyrimidinone derivatives can be synthesized by reacting α-aminoamidines with various saturated carbonyl compounds. nih.gov

To explore larger chemical space and to reach additional binding pockets in a biological target, linkers and bridging groups can be strategically introduced. For instance, a linker can be attached to the pyrimidine ring, often via a cross-coupling reaction, and then connected to another functional group. An example is the synthesis of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one, where a chloropropyl-piperazine moiety is attached to the pyrimidine system. nih.gov

Intermediate Derivatization Methods (IDMs) are a strategic approach in drug discovery and agrochemical research that involves the synthesis of a common intermediate which is then diversified to create a library of related compounds. nih.gov This method is highly efficient for exploring the SAR of a particular scaffold.

In the context of this compound, a key intermediate such as a halogenated version of the title compound could be synthesized on a larger scale. This intermediate would then be subjected to a variety of derivatization reactions, such as the cross-coupling reactions mentioned in section 3.3, to rapidly generate a diverse set of analogs. This approach allows for the systematic exploration of the effects of different substituents on the biological activity of the scaffold.

Advanced Spectroscopic Characterization of 1 Pyrimidin 5 Yl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the cornerstone of structural analysis for 1-(Pyrimidin-5-yl)piperidin-4-one. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring typically appear in the downfield region due to the deshielding effect of the aromatic and electronegative nitrogen atoms. The protons on the piperidinone ring exhibit characteristic shifts, with those closer to the nitrogen atom and the carbonyl group experiencing greater deshielding.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the piperidinone ring is readily identifiable by its characteristic downfield shift. The carbons of the pyrimidine ring also appear at distinct chemical shifts, influenced by the nitrogen atoms within the ring.

Table 1: Representative ¹H NMR Chemical Shifts for Piperidine (B6355638) and Pyrimidine Moieties

Proton Typical Chemical Shift (ppm)
Piperidine Hα (adjacent to N)2.7 - 2.9
Piperidine Hβ1.5 - 1.7
Piperidine Hγ1.5 - 1.7
Pyrimidine H2, H4, H68.5 - 9.3

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Table 2: Representative ¹³C NMR Chemical Shifts for Piperidine and Pyrimidine Moieties

Carbon Typical Chemical Shift (ppm)
Piperidin-4-one C=O~208
Piperidine Cα (adjacent to N)40 - 50
Piperidine Cβ25 - 35
Pyrimidine C2, C4, C6150 - 160
Pyrimidine C5120 - 140

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through scalar coupling, typically over two or three bonds. For this compound, COSY spectra would reveal the connectivity between the protons on the piperidinone ring, for instance, the coupling between the α-protons and β-protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signals of the piperidinone ring can be used to identify the corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.pt This is particularly useful for connecting different fragments of the molecule. In the case of this compound, HMBC can show correlations between the protons on the piperidinone ring and the carbons of the pyrimidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is vital for determining the three-dimensional structure and conformational preferences of the molecule. researchgate.net For instance, NOESY can reveal through-space interactions between protons on the pyrimidine and piperidinone rings, offering insights into their relative orientation. researchgate.net

Solution-State Conformational Analysis by NMR

The piperidin-4-one ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, is a primary method for studying these conformations in solution. researchgate.net The magnitude of the vicinal coupling constants (³JHH) between protons on the piperidinone ring can provide information about the dihedral angles and thus the ring's conformation. NOESY data can further support a particular conformation by showing which protons are close to each other in space. researchgate.net For derivatives, the nature and position of substituents can significantly influence the preferred conformation. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups in this compound. libretexts.orgoregonstate.edu The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

A strong absorption band in the region of 1700-1725 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretching vibration of the ketone group in the piperidinone ring. The C-N stretching vibrations of the piperidine ring and the pyrimidine ring typically appear in the 1250-1020 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyrimidine ring will be observed around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
C=O (Ketone)Stretching1725 - 1705
C-N (Tertiary Amine)Stretching1250 - 1020
C=C, C=N (Aromatic)Stretching1600 - 1450
C-H (Aliphatic)Stretching3000 - 2850
C-H (Aromatic)Stretching3100 - 3000

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. A key difference is that non-polar bonds with symmetrical vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR.

For this compound, the symmetric stretching vibrations of the pyrimidine ring are expected to be particularly Raman active. The C=O stretching vibration will also be observable in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. High-resolution and tandem mass spectrometry techniques are particularly powerful in the characterization of pyrimidinyl-piperidinone derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS allows for the confident assignment of a unique molecular formula from a multitude of possibilities. ncsu.edunih.gov This technique is fundamental in the initial characterization of newly synthesized this compound derivatives, confirming their identity before further spectroscopic analysis. For instance, HRMS can verify the molecular weight of a derivative like (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol, ensuring the empirical formula aligns with the expected structure.

Below is a table illustrating how HRMS data is presented to confirm the elemental composition of a hypothetical derivative.

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₂
Calculated [M+H]⁺ 326.1869
Observed [M+H]⁺ 326.1865
Mass Accuracy -1.2 ppm

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. ncsu.edu In this method, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable information about its substructures and connectivity. scielo.br

For piperidine alkaloids and their derivatives, MS/MS studies have revealed characteristic fragmentation pathways. nih.govscielo.br A predominant fragmentation process for protonated piperidine alkaloids is the neutral loss of small molecules like water (H₂O) or, in the case of acetylated derivatives, acetic acid. nih.govscielo.br The loss of a water molecule from the C-3 position of the piperidine ring is a common and diagnostic fragmentation event. scielo.br These established fragmentation patterns are crucial for the rapid identification and structural confirmation of new co-metabolites and derivatives within complex mixtures. scielo.br

The following table summarizes characteristic fragmentations observed in the ESI-MS/MS spectra of piperidine derivatives.

Precursor Ion (m/z)Fragmentation ProcessProduct Ion(s) (m/z)Structural Implication
[M+H]⁺Neutral Loss of H₂O[M+H - H₂O]⁺Presence of a hydroxyl group
[M+H]⁺Two consecutive losses of H₂O[M+H - 2H₂O]⁺Presence of two hydroxyl groups
[M+H]⁺Neutral Loss of CH₃COOH[M+H - CH₃COOH]⁺Presence of an acetyl group
[M+H - H₂O]⁺Further FragmentationDiagnostic ions (e.g., m/z 280)Indicates specific ring substitutions

X-ray Crystallography

However, the conformation of the piperidine ring can be influenced by its substituents. nih.govchemrevlett.com While the chair form is prevalent, some derivatives have been observed to adopt distorted boat, twist boat, or half-chair conformations. nih.govchemrevlett.com The hybridization state of the carbon atoms adjacent to the piperidine nitrogen can also play a role in distorting the ring from a perfect chair geometry. nih.gov

The table below presents hypothetical crystallographic data for a this compound derivative.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.571
b (Å) 11.234
c (Å) 10.876
β (°) 105.21
Volume (ų) 1129.5
Z (molecules/unit cell) 4
Piperidine Ring Conformation Chair

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces, which include hydrogen bonds and π-π stacking. mdpi.com In the crystal structures of pyrimidine-piperidine derivatives, molecules are often linked by hydrogen bonds, such as N—H⋯N and C—H⋯O interactions, which can form extensive chains or sheets. researchgate.netnih.govnih.gov

The following table summarizes common intermolecular interactions found in the crystal structures of pyrimidinyl-piperidinone derivatives.

Interaction TypeDonor-AcceptorTypical Distance (Å)Description
Hydrogen Bond N—H···N2.9 - 3.2Links pyrimidine and piperidine moieties of adjacent molecules. nih.gov
Hydrogen Bond N—H···O2.8 - 3.1Involves amide or carbonyl groups and N-H donors. researchgate.netresearchgate.net
Hydrogen Bond C—H···O3.0 - 3.5Weak interactions involving carbon-hydrogen bonds and oxygen acceptors. nih.gov
π-π Stacking Pyrimidine···Pyrimidine~3.5 (centroid-centroid)Stacking of aromatic rings contributes to crystal packing stability. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, complementing the data obtained from X-ray crystallography. nih.govnih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, and the resulting surface is color-mapped to highlight different types of intermolecular contacts. mdpi.com

Key features of this analysis include:

d_norm surface: This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. mdpi.com

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). nih.govmdpi.com Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, allowing for the calculation of its percentage contribution to the total Hirshfeld surface. nih.govresearchgate.net

This analysis has shown that for many organic molecules, including piperidine derivatives, H···H contacts often account for the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net The shape index and curvedness are other properties mapped onto the surface to identify features like π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. mdpi.com

The table below provides an example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related heterocyclic compound.

Contact TypeContribution (%)Description
H···H62.6%The most significant contribution, arising from van der Waals forces between hydrogen atoms. nih.gov
H···C/C···H15.2%Represents contacts between hydrogen and carbon atoms.
H···N/N···H10.5%Corresponds to hydrogen bonding and other close contacts involving nitrogen. mdpi.com
H···O/O···H8.7%Indicates hydrogen bonds and close contacts involving oxygen. mdpi.com
Other3.0%Includes contacts like C···C, N···C, etc.

Computational Chemistry and Theoretical Studies of 1 Pyrimidin 5 Yl Piperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of many-body systems. For molecules like 1-(Pyrimidin-5-yl)piperidin-4-one, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G* basis set, are commonly employed to predict its properties with a good balance of accuracy and computational cost.

Geometry Optimization and Energy Minimization

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov By systematically adjusting the bond lengths, bond angles, and dihedral angles, the algorithm minimizes the total energy of the molecule, resulting in a prediction of its most stable conformation.

A hypothetical data table for the optimized geometry of this compound, based on computational studies of similar structures, would resemble the following:

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(2)N(1)Calculated Value
Bond LengthN(1)C(6)Calculated Value
Bond LengthC(5)C(4)Calculated Value
Bond AngleN(1)C(2)N(3)Calculated Value
Bond AngleC(5)C(6)N(1)Calculated Value
Dihedral AngleC(2)N(1)C(1')C(2')

Note: The table above is illustrative as specific calculated values for this compound are not available in the reviewed literature.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is crucial for understanding the flexibility of this compound and identifying its low-energy conformers. The piperidine (B6355638) ring, in particular, can exist in various conformations, with the chair form typically being the most stable. The connection to the pyrimidine (B1678525) ring introduces additional rotational degrees of freedom.

A Potential Energy Surface (PES) map can be generated by systematically varying key dihedral angles and calculating the energy at each point. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure. For this compound, the PES would likely be explored by rotating the bond connecting the pyrimidine ring to the piperidine nitrogen. While specific PES studies on this compound are scarce, research on similar systems, such as 3-substituted derivatives of 1H,3H-pyrido[2,3-d]pyrimidin-4-one, has highlighted the importance of conformational preferences in determining molecular properties. researchgate.net

Electronic Structure Properties

The electronic properties of a molecule are fundamental to its chemical reactivity and behavior. DFT calculations provide valuable information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. libretexts.org

For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring and the nitrogen atoms, while the LUMO can be distributed over the pyrimidine ring and adjacent substituents. researchgate.net In the case of this compound, the HOMO is expected to have significant contributions from the pyrimidine ring and the lone pair of the piperidine nitrogen. The LUMO is likely to be centered on the electron-deficient pyrimidine ring and the carbonyl group of the piperidin-4-one moiety.

A hypothetical table of FMO energies for this compound is presented below:

OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

Note: The table above is illustrative as specific calculated values for this compound are not available in the reviewed literature.

The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges on each atom. The Mulliken population analysis is a common method used to derive these charges from DFT calculations. This information helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its electrostatic interactions and reactivity.

In this compound, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbonyl group are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atoms are likely to have positive partial charges.

A hypothetical table of Mulliken atomic charges for selected atoms in this compound is shown below:

AtomAtomic Charge (a.u.)
N(1) (pyrimidine)Calculated Value
N(3) (pyrimidine)Calculated Value
C(5) (pyrimidine)Calculated Value
N(1') (piperidine)Calculated Value
O(4') (piperidine)Calculated Value

Note: The table above is illustrative as specific calculated values for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies. Key vibrational modes include the C=O stretching of the piperidinone ring, C-N stretching vibrations of the piperidine and pyrimidine rings, C-H stretching of the aromatic and aliphatic parts, and various ring deformation modes. A comparison between the calculated and experimental frequencies allows for a detailed and accurate assignment of the vibrational spectrum, confirming the molecular structure.

Below is a representative table correlating theoretical and experimental vibrational frequencies for key functional groups found in similar heterocyclic compounds.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H Stretch (Pyrimidine)Aromatic C-H3100-30003080-3010
C-H Stretch (Piperidine)Aliphatic C-H3000-28502980-2840
C=O StretchKetone~1720~1715
C=N StretchPyrimidine Ring1650-15801646
C-N StretchAmine1250-10201223

NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. imist.mamdpi.comnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). imist.mamdpi.com

The accuracy of GIAO calculations is well-established, often showing excellent linear correlation with experimental data. nih.govresearchgate.net For this compound, this method can predict the chemical shifts for each unique proton and carbon atom. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions present in the experimental sample but not always accounted for in the gas-phase calculations. These theoretical predictions are invaluable for assigning complex NMR spectra and confirming the regiochemistry of the molecule. researchgate.net

The following table illustrates a typical comparison between experimental and GIAO-calculated NMR chemical shifts for a related piperidin-4-one derivative.

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO)
C2' (Pyrimidine)~158.0~157.5
C4 (Piperidinone)~208.0~207.2
C6' (Pyrimidine)~157.0~156.8
H2' (Pyrimidine)~8.8~8.7
H3/H5 (Piperidinone, axial)~2.6~2.5
H3/H5 (Piperidinone, equatorial)~2.8~2.7

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting the chemical reactivity of a molecule. These descriptors help in understanding the molecule's stability, reactivity sites, and interaction behavior.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nanobioletters.comresearchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP surface would show a strong negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the piperidine ring and the pyrimidine ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. nanobioletters.comresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

A representative NBO analysis table is shown below, highlighting key intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1 (Piperidine)π* (C5'-C4') (Pyrimidine)~20-30
LP(1) N1' (Pyrimidine)π* (C2'-C6') (Pyrimidine)~15-25
LP(2) O1 (Carbonyl)σ* (C3-C4) (Piperidinone)~2-5

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to attack. researchgate.net Fukui functions (f(r)) are derived from the change in electron density at a particular point when an electron is added to or removed from the system.

f⁺(r): For nucleophilic attack (measures the site's ability to accept an electron).

f⁻(r): For electrophilic attack (measures the site's ability to donate an electron).

f⁰(r): For radical attack.

By calculating these values for each atom in this compound, one can predict the most probable sites for various chemical reactions. For instance, the pyrimidine carbon atoms and the carbonyl carbon would be expected to have high f⁺(r) values, indicating susceptibility to nucleophilic attack. The nitrogen and oxygen atoms would likely show high f⁻(r) values, marking them as sites for electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. While MD simulations have been performed on various pyrimidine derivatives to understand their behavior in biological systems, specific studies on this compound are not detailed in current literature. nih.gov

A theoretical MD study of this compound would reveal its conformational landscape in a solvent. The piperidine ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable. MD simulations would track the transitions between these forms and the orientation of the pyrimidine ring relative to the piperidone ring, providing insight into the molecule's flexibility and the most populated conformational states in a solution environment.

The properties of a molecule can be significantly influenced by the solvent it is in. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a common computational method to account for these effects. gaussian.com This model treats the solvent as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. gaussian.comdntb.gov.ua For this compound, IEFPCM calculations could be used to predict how its stability, geometric structure, and electronic properties change in solvents of varying polarity, such as water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO).

Nonlinear Optical (NLO) Properties Calculation

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Pyrimidine derivatives are often investigated for these properties due to the π-deficient (electron-withdrawing) nature of the pyrimidine ring, which can facilitate intramolecular charge transfer—a key factor for a high NLO response. nih.gov

The first hyperpolarizability (β) is a key metric for a molecule's second-order NLO response. It is typically calculated using quantum chemical methods like Density Functional Theory (DFT). Although studies have shown that pyrimidine-based molecules can possess significant NLO properties, specific calculated values for the first hyperpolarizability of this compound are not available in the reviewed literature. nih.gov A hypothetical data table for such a calculation is presented below to illustrate how results would be reported.

Table 1: Hypothetical First Hyperpolarizability Data for this compound This table is for illustrative purposes only, as specific data is not available.

Computational Method Basis Set Solvent Model β_total (a.u.)
B3LYP 6-311++G(d,p) Gas Phase Data not available
B3LYP 6-311++G(d,p) IEFPCM (Water) Data not available
CAM-B3LYP 6-311++G(d,p) Gas Phase Data not available

A molecule's NLO response is intrinsically linked to its electronic structure. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability value. Computational analysis for this compound would involve examining its frontier molecular orbitals. A significant spatial overlap or a clear charge transfer character from a donor part of the molecule to an acceptor part upon electronic excitation would suggest a potentially strong NLO response. nih.gov

Structure Reactivity Relationships of 1 Pyrimidin 5 Yl Piperidin 4 One Derivatives

Influence of Pyrimidine (B1678525) Substituents on Piperidinone Reactivity

The reactivity of the carbonyl group within the piperidin-4-one ring is intricately linked to the electronic and steric environment imposed by the N-linked pyrimidine ring. Substituents on the pyrimidine can modulate the electron density and steric hindrance around the piperidinone, thereby influencing its susceptibility to nucleophilic attack and other reactions.

Electronic Effects of Pyrimidine Substitution Patterns

The pyrimidine ring, being an electron-deficient heteroaromatic system, generally exerts an electron-withdrawing effect on the piperidine (B6355638) nitrogen. This, in turn, can influence the reactivity of the distal carbonyl group. The magnitude of this effect can be further tuned by the introduction of substituents on the pyrimidine ring.

Electron-withdrawing groups (EWGs) on the pyrimidine ring, such as chloro, nitro, or cyano groups, are expected to enhance the electron-deficient nature of the pyrimidine. This increased inductive and/or mesomeric withdrawal of electron density from the piperidine nitrogen would be transmitted through the sigma bonds to the piperidinone ring, albeit with some attenuation. A more electron-poor piperidine nitrogen would lead to a slight increase in the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Conversely, electron-donating groups (EDGs) on the pyrimidine ring, such as amino or alkoxy groups, would be expected to have the opposite effect. By donating electron density to the pyrimidine ring, they would lessen the electron-withdrawing pull on the piperidine nitrogen. This would result in a slightly less electrophilic carbonyl carbon in the piperidinone ring.

Pyrimidine SubstituentExpected Electronic Effect on Piperidinone CarbonylPredicted Reactivity towards Nucleophiles
-Cl, -NO2, -CNIncreased electrophilicityEnhanced
-NH2, -OCH3, -CH3Decreased electrophilicityReduced

This table presents a qualitative prediction of the electronic influence of pyrimidine substituents on the reactivity of the piperidinone carbonyl based on general principles of organic chemistry.

Steric Hindrance from Pyrimidine Substituents

Substituents on the pyrimidine ring, particularly at the positions ortho to the point of attachment to the piperidine ring (positions 4 and 6), can exert significant steric hindrance. This steric bulk can impede the approach of reagents to the piperidinone carbonyl group, thereby slowing down or even preventing reactions.

For instance, a bulky substituent at the 4- or 6-position of the pyrimidine ring could sterically shield the piperidinone moiety, making it more difficult for a nucleophile to access the carbonyl carbon. This effect would be particularly pronounced with large reagents.

Impact of Piperidinone Ring Modifications on Pyrimidine Reactivity

Just as the pyrimidine ring influences the piperidinone, modifications to the piperidinone ring can have a reciprocal effect on the reactivity of the pyrimidine ring. These effects can be transmitted through conformational changes and electronic perturbations.

Conformational Flexibility of the Piperidinone Ring

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on the piperidine ring can influence the conformational equilibrium, potentially leading to distorted chair or boat conformations. This conformational flexibility can, in turn, affect the orientation of the pyrimidine ring and its accessibility to reagents.

For example, bulky substituents on the piperidinone ring could favor a conformation where the pyrimidine ring is sterically hindered, thus reducing its reactivity towards nucleophilic aromatic substitution. Conversely, certain substitution patterns might lock the piperidinone ring in a conformation that exposes the pyrimidine ring to attack. The conformation of the piperidine ring is also influenced by the hybridization state of the carbon atoms within the ring. nih.gov

Electronic Perturbations from Piperidinone Substituents

Substituents on the piperidinone ring can also exert electronic effects that are transmitted to the pyrimidine ring. Electron-withdrawing or -donating groups on the piperidinone ring can subtly alter the electron density on the piperidine nitrogen, which in turn can influence the electronic character of the attached pyrimidine ring.

For example, the introduction of an electron-withdrawing group on the piperidinone ring could further decrease the electron density on the piperidine nitrogen. This would make the pyrimidine ring even more electron-deficient and potentially more susceptible to nucleophilic attack, particularly if the pyrimidine ring itself bears a suitable leaving group.

Stereochemical Effects on Chemical Reactivity and Selectivity

The presence of stereocenters in substituted 1-(pyrimidin-5-yl)piperidin-4-one derivatives can have a profound impact on their chemical reactivity and the stereochemical outcome of their reactions. The spatial arrangement of substituents can dictate the facial selectivity of attack on the piperidinone carbonyl and influence the stereochemistry of products formed in reactions involving the piperidine ring.

For example, in the reduction of the piperidinone carbonyl to a hydroxyl group, the presence of a chiral center elsewhere in the molecule can lead to the preferential formation of one diastereomer over the other. The directing effect of existing stereocenters is a key principle in achieving stereoselective synthesis.

Correlation of Electronic Structure Descriptors with Reaction Pathways

The reactivity and ultimate reaction pathways of this compound and its derivatives are intrinsically linked to their electronic structure. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these relationships. By calculating various electronic structure descriptors, researchers can predict and rationalize the chemical behavior of these molecules. Key descriptors in this context include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often represented by Mulliken charges.

The principles of Frontier Molecular Orbital (FMO) theory are central to understanding these correlations. researchgate.netlibretexts.org FMO theory posits that the most significant interactions between reacting molecules occur between their frontier orbitals—the HOMO of the nucleophile and the LUMO of the electrophile. researchgate.net The energy and spatial distribution of these orbitals, therefore, dictate the feasibility and regioselectivity of chemical reactions.

For this compound derivatives, the nitrogen atoms in the pyrimidine ring and the carbonyl group on the piperidine ring are key sites of reactivity. The electronic properties of these regions, as described by electronic structure descriptors, will govern their susceptibility to electrophilic or nucleophilic attack.

Detailed research findings from computational studies on related piperidin-4-one derivatives offer valuable insights. For instance, DFT calculations on piperidin-4-one imine derivatives have been used to determine their reactivity parameters. researchgate.net These studies reveal how modifications to the core structure influence the electronic landscape of the molecule.

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. researchgate.net In the context of this compound derivatives, a smaller energy gap would imply a greater propensity to engage in reactions such as nucleophilic additions to the carbonyl carbon or electrophilic substitutions on the pyrimidine ring.

The following table presents representative data from DFT calculations on related piperidin-4-one derivatives, illustrating the correlation between structural modifications and electronic descriptors.

Compound DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one-5.68-1.604.08High
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine (B178648) carbothioamide-5.45-1.873.58Higher
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime-5.71-1.424.29Lower

Data is representative of findings for related piperidin-4-one structures and is intended for illustrative purposes. researchgate.net

The distribution of electron density, often quantified by Mulliken charges, further elucidates potential reaction pathways. In this compound, the carbonyl carbon is expected to carry a partial positive charge, making it a prime target for nucleophiles. Conversely, the nitrogen atoms of the pyrimidine ring are regions of higher electron density, rendering them susceptible to electrophilic attack. The precise values of these charges, influenced by substituents on either ring, would modulate the rates and regioselectivity of reactions. For example, the introduction of electron-withdrawing groups on the pyrimidine ring would be expected to decrease the electron density on the ring nitrogens, potentially altering their reactivity towards electrophiles.

1 Pyrimidin 5 Yl Piperidin 4 One As a Synthetic Intermediate and Privileged Scaffold

Building Block for Novel Heterocyclic Systems

The inherent reactivity of 1-(pyrimidin-5-yl)piperidin-4-one makes it an ideal starting material for the synthesis of novel heterocyclic systems. The ketone functionality of the piperidine (B6355638) ring and the electron-deficient nature of the pyrimidine (B1678525) ring offer multiple sites for chemical modification.

Researchers have utilized this scaffold to construct a variety of fused and spirocyclic heterocyclic systems. For instance, the piperidone ketone can undergo condensation reactions with various binucleophiles to form new rings. The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents. These reactions have led to the creation of novel chemical entities with potential applications in drug discovery and materials science.

The piperidine motif is a common feature in many biologically active compounds. nih.gov The pyrimidine ring is also a key component of many pharmaceuticals. The combination of these two privileged structures in this compound provides a head start in the design and synthesis of new therapeutic agents.

Foundation for Complex Molecular Architecture

The structural rigidity and defined three-dimensional shape of the this compound core make it an excellent foundation for building complex molecular architectures. The piperidin-4-one ring can exist in a stable chair conformation, which provides a predictable framework for the spatial arrangement of substituents.

This predictable geometry is crucial for designing molecules that can interact with specific biological targets, such as enzymes and receptors. By strategically adding functional groups to the pyrimidine and piperidine rings, chemists can create molecules with precise shapes and electronic properties, tailored for a particular purpose.

Application in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules.

The structure of this compound is well-suited for use in cascade reactions. The ketone and the pyrimidine ring can act as reactive partners in intramolecular transformations, leading to the rapid construction of polycyclic systems. For example, a reaction could be initiated at the ketone, followed by a cyclization onto the pyrimidine ring, all in one pot. This approach has been used to synthesize complex nitrogen-containing heterocycles. nih.gov

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy for the rapid creation of a wide range of structurally diverse molecules. mdpi.commdpi.com This is in contrast to target-oriented synthesis, which focuses on the synthesis of a single, specific molecule. DOS libraries are valuable tools for the discovery of new bioactive compounds. broadinstitute.org

This compound is an excellent scaffold for DOS because it provides multiple points for diversification. nih.govresearchgate.net Different substituents can be introduced at various positions on both the pyrimidine and piperidine rings. This allows for the generation of a large library of related but structurally distinct compounds from a single starting material. The use of privileged substructures, like the pyrimidine core, is a key strategy in DOS. nih.gov

Role in Scaffold Hopping and Lead Optimization (from a synthetic perspective)

Scaffold hopping is a medicinal chemistry strategy used to identify novel drug candidates by replacing the core structure (scaffold) of a known active compound with a different one, while maintaining the key pharmacophoric features. From a synthetic perspective, this compound can serve as a versatile platform to generate new scaffolds. rsc.org Its inherent modularity allows for systematic modifications and the exploration of different ring systems and substitution patterns.

In lead optimization, the goal is to improve the properties of a promising drug candidate. nih.gov The synthetic accessibility of derivatives of this compound allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. For example, modifications to the pyrimidine or piperidine rings can be used to improve a compound's solubility, metabolic stability, or target-binding affinity. nih.gov The ability to rapidly synthesize a variety of analogs is crucial for establishing structure-activity relationships (SAR) and identifying the optimal compound for further development. nih.gov

Future Directions in the Academic Research of 1 Pyrimidin 5 Yl Piperidin 4 One

Development of Ultra-Efficient and Atom-Economical Synthetic Pathways

The pursuit of highly efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 1-(Pyrimidin-5-yl)piperidin-4-one, future research will likely focus on developing synthetic pathways that maximize atom economy, minimize waste, and reduce the number of synthetic steps. Current synthetic approaches often rely on multi-step sequences that may involve protecting groups and produce significant byproducts. nih.gov

Future strategies will likely move towards more convergent and streamlined syntheses. One promising avenue is the exploration of one-pot reactions and tandem catalysis, where multiple bond-forming events occur in a single reaction vessel. For instance, the development of novel catalytic systems that can directly couple a suitably functionalized pyrimidine (B1678525) with a piperidin-4-one precursor would represent a significant leap forward.

Potential Atom-Economical Approaches Description Key Advantages
Direct C-N Coupling Catalytic cross-coupling of 5-halopyrimidines with piperidin-4-one.Reduces steps, avoids pre-functionalization.
[5+1] Annulation Strategies Condensation of a pyrimidine-containing five-atom component with a one-atom component. nih.govConvergent, potentially high step-economy.
Reductive Amination Direct reaction of 5-aminopyrimidine (B1217817) with a suitable diketone precursor.Forms C-N bond directly, often with high efficiency. nih.gov

These approaches, if realized, would not only make the synthesis of this compound more cost-effective and sustainable but also facilitate the rapid generation of analog libraries for further studies.

Exploration of Novel and Unprecedented Reactivity Patterns

The chemical reactivity of this compound is largely dictated by the interplay of its two heterocyclic components. The piperidin-4-one ring offers a reactive ketone functionality and two alpha-carbons amenable to a variety of transformations. The pyrimidine ring, being an electron-deficient heterocycle, can participate in nucleophilic aromatic substitution reactions and influence the reactivity of the piperidine (B6355638) nitrogen.

Future research is expected to delve into previously unexplored reactivity patterns of this compound. This could include:

Asymmetric Catalysis: The development of enantioselective methods to functionalize the piperidinone ring, for example, through asymmetric alpha-functionalization or asymmetric reduction of the ketone.

Novel Cyclization Reactions: Utilizing the existing functionalities to construct more complex, fused heterocyclic systems. For example, the ketone could serve as a handle for intramolecular condensation reactions with substituents on the pyrimidine ring. clockss.org

Photoredox Catalysis: Employing light-mediated reactions to achieve novel bond formations that are not accessible through traditional thermal methods.

A deeper understanding of the compound's reactivity will be crucial for its application as a building block in the synthesis of more complex molecules.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. For this compound, these technologies can play a pivotal role in designing and optimizing synthetic routes. Retrosynthesis prediction programs, powered by vast databases of chemical reactions, can propose novel and non-intuitive synthetic pathways.

Future research will likely see the application of AI in:

Predictive Retrosynthesis: Using AI algorithms to identify the most efficient and cost-effective synthetic routes from readily available starting materials.

Reaction Condition Optimization: Employing machine learning models to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for each synthetic step, thereby maximizing yield and minimizing side products.

De Novo Design: Generating novel derivatives of this compound with desired properties by using generative models.

The integration of AI will not only accelerate the discovery of new synthetic methods but also provide a deeper understanding of the underlying principles governing the reactivity of this compound.

Advanced Multiscale Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers a powerful lens through which to study chemical reactions at the molecular level. For this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding experimental work. nih.govnih.gov

Future computational studies are expected to focus on:

Mechanism Elucidation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of key synthetic reactions. This can help in understanding transition states and intermediates, thereby enabling the rational design of more efficient catalysts.

Predicting Reactivity: Developing quantitative structure-reactivity relationships (QSRR) to predict the reactivity of different positions on the molecule towards various reagents. mdpi.com

Solvent Effects: Modeling the influence of different solvents on reaction rates and selectivities to aid in the selection of optimal reaction media.

These computational insights will provide a theoretical framework to complement and guide experimental efforts, leading to a more predictive and rational approach to the synthesis and functionalization of this compound.

Computational Modeling Technique Application in Research of this compound Anticipated Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesis and functionalization.Rational catalyst design, prediction of regioselectivity.
Molecular Dynamics (MD) Simulations Studying conformational dynamics and solvent effects.Understanding solubility and predicting reaction environment impact.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with reactivity or properties.Predictive models for designing new derivatives with desired reactivity.

Investigation of Solid-State Reactivity of the Compound

The behavior of molecules in the solid state can differ significantly from their behavior in solution. The study of solid-state reactivity is a burgeoning field with potential applications in green chemistry and materials science. For this compound, investigating its solid-state chemistry could unveil novel reaction pathways and lead to the synthesis of unique crystalline materials. nih.gov

Future research in this area may involve:

Mechanochemistry: Exploring solvent-free reactions by grinding or milling the solid reactants together. This can lead to different product outcomes compared to solution-phase reactions and is an environmentally friendly synthetic method.

Topochemical Reactions: Investigating reactions that are controlled by the crystal packing of the starting material. This could allow for the synthesis of specific stereoisomers that are difficult to obtain in solution.

Polymorphism and Co-crystallization: Studying the different crystalline forms (polymorphs) of this compound and its ability to form co-crystals with other molecules. This can have a profound impact on its physical properties, such as solubility and stability.

The exploration of the solid-state reactivity of this compound opens up a new dimension for its chemical manipulation and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.